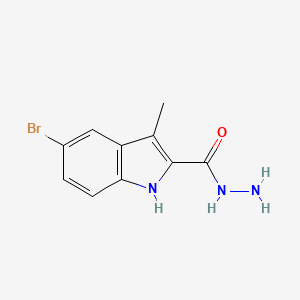

5-bromo-3-methyl-1H-indole-2-carbohydrazide

Description

5-Bromo-3-methyl-1H-indole-2-carbohydrazide is a brominated indole derivative characterized by a hydrazide group at position 2, a methyl substituent at position 3, and a bromine atom at position 3. This compound is of interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules, particularly in kinase inhibition and antimicrobial applications. Its synthesis typically involves the conversion of indole-2-carboxylic acid esters to hydrazides via refluxing with hydrazine hydrate . The bromine atom enhances electrophilic reactivity, while the methyl group contributes to steric effects, influencing binding interactions.

Properties

IUPAC Name |

5-bromo-3-methyl-1H-indole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c1-5-7-4-6(11)2-3-8(7)13-9(5)10(15)14-12/h2-4,13H,12H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCXWXWQJHHURB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Br)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-1H-indole-2-carbohydrazide typically involves the bromination of 3-methylindole followed by the introduction of the carbohydrazide group. One common method includes the reaction of 3-methylindole with bromine in the presence of a suitable solvent to yield 5-bromo-3-methylindole. This intermediate is then reacted with hydrazine hydrate to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of indole derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a scaffold for developing therapeutic agents due to its biological activities. Research indicates that derivatives of indole, including 5-bromo-3-methyl-1H-indole-2-carbohydrazide, exhibit notable anti-cancer , anti-bacterial , and anti-inflammatory properties. These activities stem from the ability of the carbohydrazide moiety to interact with biological targets through hydrogen bonding and enzyme inhibition mechanisms.

Case Studies in Cancer Research

Several studies have explored the anti-cancer potential of indole derivatives. For instance, compounds structurally related to this compound have demonstrated effectiveness in suppressing the growth of rapidly dividing cancer cells, such as A549 lung cancer cells .

Antimicrobial Activity

The indole structure is known for its antimicrobial properties. Compounds like this compound have been synthesized and tested against various microbial strains. For example, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibiotics .

Synthesis and Reactions

The synthesis of this compound typically involves several steps that include the reaction of indole derivatives with hydrazine or hydrazones under specific conditions to yield the desired product. The yield and purity of synthesized compounds are critical for their subsequent biological testing .

The compound's unique structural features distinguish it from other similar compounds. The following table summarizes some related compounds along with their structural characteristics and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromoindole | Bromine at 5-position | Antimicrobial |

| 6-Bromoindole | Bromine at 6-position | Anticancer |

| Methyl indole derivatives | Methyl groups at various positions | Diverse biological activities |

| This compound | Bromine at 5-position, Methyl at 3-position, Carbohydrazide at 2-position | Enhanced reactivity and biological efficacy compared to others |

This table illustrates how the specific combination of bromination, methylation, and carbohydrazide moiety contributes to the enhanced reactivity and efficacy of this compound compared to its analogs.

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and pi-alkyl interactions with amino acid residues in proteins, influencing their function. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Position and Electronic Effects

(a) 5-Bromo-1H-Indole-2-Carbohydrazide Derivatives

- Oxadiazole Analogs: In -bromo-1H-indole-2-carbohydrazide (compound 2) is converted to 5-(5-bromo-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione (compound 3) via reflux with CS₂ and KOH. The yield (72%) and light-gray crystalline form contrast with the parent compound's properties .

- Benzylidene Derivatives: describes (E)-N'-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1H-indole-3-carbohydrazide, where the hydrazide group at position 3 condenses with a substituted benzaldehyde.

(b) Positional Isomers

- 1-Methyl vs. 3-Methyl Substitution: 5-Bromo-1-methyl-1H-indole-2-carbohydrazide (CAS 1440535-25-0, ) substitutes methyl at position 1 instead of 3.

Physicochemical Properties

Biological Activity

5-Bromo-3-methyl-1H-indole-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and pharmacological profiles of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-3-methylindole with hydrazine derivatives. This reaction can be optimized through various conditions to yield the desired carbohydrazide product. The characterization of the compound is usually performed using spectroscopic methods such as NMR and IR spectroscopy, confirming the structure and purity.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines.

- Mechanism of Action : The compound has shown to induce cell cycle arrest in the G1 phase, leading to a decrease in cells transitioning to the S and G2/M phases. This mechanism is associated with the downregulation of cyclin-dependent kinases (CDKs) and enhancement of pro-apoptotic proteins such as BAX, indicating that it may promote apoptosis in cancer cells .

- IC50 Values : In vitro studies report IC50 values ranging from 1.17 µM for related indole derivatives, suggesting that this compound could exhibit similar or improved potency against specific cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties .

- Minimum Inhibitory Concentration (MIC) : It has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds showed MIC values as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong potential for treating resistant infections .

- Biofilm Inhibition : Studies indicate that derivatives of this compound can inhibit biofilm formation by pathogens such as Staphylococcus aureus, which is crucial for preventing chronic infections .

Case Studies

Several case studies have documented the biological activity of this compound:

- Cytotoxicity Evaluation : A study involving Peripheral Blood Mononuclear Cells (PBMCs) demonstrated dose-dependent cytotoxicity, with some derivatives showing significant activity while maintaining low toxicity levels .

- In Vitro Antimicrobial Testing : Another investigation assessed a series of indole derivatives for their antimicrobial efficacy, revealing that certain compounds effectively inhibited bacterial growth without causing hemolytic effects .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-bromo-3-methyl-1H-indole-2-carbohydrazide and related derivatives?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example:

- Procedure : React 3-(2-azidoethyl)-5-bromo-1H-indole with appropriate alkynes (e.g., 1-ethynyl-3,5-dimethoxybenzene) in PEG-400:DMF (2:1) with CuI as a catalyst. After 12 hours, extract with ethyl acetate, purify via flash chromatography (70:30 ethyl acetate:hexane), and confirm structure via NMR, NMR, and HRMS .

- Key variables : Solvent polarity (PEG-400 enhances reaction efficiency), catalyst loading (0.5–1.0 equiv CuI), and reaction time (12–24 hours).

Q. Table 1: Comparison of Reaction Conditions for Indole Derivatives

| Derivative | Solvent System | Catalyst | Yield | Key Characterization Techniques |

|---|---|---|---|---|

| 9c () | PEG-400:DMF (2:1) | CuI (1.0 equiv) | 50% | NMR, HRMS |

| 9d () | PEG-400:DMF (2:1) | CuI (1.0 equiv) | 25% | / NMR, NMR |

Q. How is the structural integrity of this compound validated experimentally?

- NMR spectroscopy : NMR identifies aromatic protons (δ 7.14–7.23 ppm for indole protons) and hydrazide NH signals (δ 10–12 ppm). NMR confirms carbonyl (C=O, ~165 ppm) and brominated aromatic carbons .

- Mass spectrometry : HRMS (FAB or ESI) provides exact mass matching the molecular formula (e.g., [M+H] at m/z 427.0757 for a triazole-linked derivative) .

- X-ray crystallography : For crystalline derivatives, SHELXL refines anisotropic displacement parameters and validates bond lengths/angles (e.g., C–Br bond ~1.90 Å) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during structural refinement of this compound?

Q. Table 2: SHELXL Refinement Parameters

| Parameter | Value Range | Purpose |

|---|---|---|

| R1 (I > 2σ) | <0.05 | Measures model fit to observed data |

| wR2 | <0.10 | Weighted agreement for all reflections |

| GooF | ~1.0 | Validates weighting scheme |

Q. What strategies address low yields in the synthesis of this compound derivatives?

- Optimization steps :

- Solvent screening : Replace DMF with ionic liquids (e.g., [BMIM]BF) to enhance solubility and reduce side reactions .

- Catalyst alternatives : Test Cu nanoparticles or N-heterocyclic carbene (NHC) ligands to improve regioselectivity in CuAAC .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30–60 minutes while maintaining yields >40% .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Q. What green chemistry approaches minimize waste in the synthesis of this compound?

- Solvent-free conditions : Mechanochemical grinding of reactants (e.g., indole, bromine source, hydrazine) in ball mills achieves 60–70% yield without solvents .

- Biocatalysis : Use lipases or oxidoreductases to catalyze hydrazide formation under aqueous conditions, reducing heavy metal waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.